molecular formula C17H12N2S2 B403872 6-Phenyl-5-(phenylthio)imidazo[2,1-b]thiazole CAS No. 400743-32-0

6-Phenyl-5-(phenylthio)imidazo[2,1-b]thiazole

Cat. No.: B403872
CAS No.: 400743-32-0
M. Wt: 308.4g/mol
InChI Key: FFPOBAWQKMTVBX-UHFFFAOYSA-N
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Description

6-Phenyl-5-(phenylthio)imidazo[2,1-b]thiazole is a functionalized heterocyclic compound that serves as a valuable synthetic intermediate and scaffold in organic and medicinal chemistry research. The imidazo[2,1-b]thiazole core is a privileged structure in drug discovery, known for its diverse pharmacological properties and presence in several clinically relevant molecules . The specific C-5 modification with a phenylthio group makes this derivative a versatile building block for further chemical exploration, such as through direct arylselenylation reactions to create novel selenium-containing heterocycles with potential biological activity . Research into imidazo[2,1-b]thiazole derivatives has uncovered significant potential across multiple therapeutic areas. Analogs of this scaffold have demonstrated potent and selective inhibitory activity against enzymes like cyclooxygenase-2 (COX-2), which is a target in inflammation and cancer research . Furthermore, this structural class has shown promising antitumor effects. Some 6-phenylimidazo[2,1-b]thiazole derivatives act as highly potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), displaying strong activity against FLT3-dependent acute myeloid leukemia cell lines . Other research highlights the broader applicability of the imidazo[2,1-b]thiazole moiety in developing compounds with anticancer, anti-infective, and anti-inflammatory activities, underscoring its importance in the design of new bioactive agents .

Properties

IUPAC Name

6-phenyl-5-phenylsulfanylimidazo[2,1-b][1,3]thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2S2/c1-3-7-13(8-4-1)15-16(19-11-12-20-17(19)18-15)21-14-9-5-2-6-10-14/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFPOBAWQKMTVBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)SC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-5-(phenylthio)imidazo[2,1-b]thiazole typically involves the reaction of 2-aminobenzothiazole with phenyl isothiocyanate under microwave irradiation. This method is efficient and provides high yields of the desired product . The reaction conditions are mild, and the process is catalyst-free, making it an environmentally friendly approach .

Industrial Production Methods

These methods often involve large-scale reactions under controlled conditions to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-5-(phenylthio)imidazo[2,1-b]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted imidazo[2,1-b]thiazole derivatives .

Scientific Research Applications

Immunomodulating Properties

Research indicates that derivatives of imidazo[2,1-b]thiazole, including 6-phenyl-5-(phenylthio)imidazo[2,1-b]thiazole, possess significant immunomodulating activity . These compounds have been shown to enhance immune responses and could be useful in treating conditions related to immunodeficiency. A study demonstrated that certain derivatives exhibited a capacity to inhibit the formation of IgE antibodies in respiratory organs at lower concentrations compared to established immunomodulators like levamisole .

Case Study: Immunomodulation in Mice

  • Objective : Evaluate the immunomodulating effect of 6-phenyl-5-(phenylthio)imidazo[2,1-b]thiazole derivatives.
  • Methodology : Administered to mice with sensitization protocols.
  • Results : Showed pronounced effects on immune responses with lower toxicity than traditional treatments .

Antibacterial and Antiviral Activity

The compound has also been investigated for its antibacterial and antiviral properties . Studies have indicated that imidazo[2,1-b]thiazole derivatives can act against various bacterial strains and viruses, making them valuable candidates for developing new antimicrobial agents.

Case Study: Antiviral Efficacy

  • Objective : Assess the antiviral activity against specific viral infections.
  • Methodology : In vitro assays were conducted to evaluate the efficacy against viral strains.
  • Results : Certain derivatives exhibited significant antiviral activity, suggesting potential for therapeutic use in viral infections .

Anticancer Applications

One of the most promising areas for 6-phenyl-5-(phenylthio)imidazo[2,1-b]thiazole is in cancer therapy . Research has shown that it can inhibit the growth of cancer cells through various mechanisms.

Case Study: Activity Against Acute Myeloid Leukemia

  • Objective : Investigate the anticancer effects on FLT3-dependent human acute myeloid leukemia cell lines.
  • Methodology : Conducted structure-activity relationship studies and FLT3 kinase inhibition assays.
  • Results : Identified several potent compounds with IC50 values as low as 0.002 μM against MV4-11 cells, indicating strong potential for treating acute myeloid leukemia .

Structure-Activity Relationship (SAR)

The effectiveness of 6-phenyl-5-(phenylthio)imidazo[2,1-b]thiazole can be attributed to its chemical structure. The SAR analysis has revealed that modifications to the imidazo-thiazole scaffold can significantly enhance biological activity.

CompoundTarget ActivityIC50 (μM)Remarks
Compound 19FLT3 inhibition0.002Highest potency identified
Compound XAntiviralVariesEffective against multiple strains
Compound YAntibacterialVariesBroad-spectrum activity

Mechanism of Action

The mechanism of action of 6-Phenyl-5-(phenylthio)imidazo[2,1-b]thiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways .

Comparison with Similar Compounds

Key Observations :

  • C-5 Modifications: The phenylthio group in the target compound may enhance electron-withdrawing effects and steric bulk compared to smaller groups like cyanomethyl () or hydrogen (). This could influence binding to enzymes like NADH dehydrogenase or COX-2.
  • C-6 Modifications : A phenyl group at C-6 (as in the target compound) is associated with anticancer and antiviral activities, whereas thienyl or methylsulfonylphenyl substituents confer specificity for mitochondrial or COX-2 targets, respectively ().
  • Fused Systems : Benzo[d]imidazo[2,1-b]thiazoles exhibit enhanced planar rigidity, improving interactions with bacterial targets like Mycobacterium tuberculosis pantothenate synthetase ().

Pharmacological Activity Comparison

Anticancer and Antiproliferative Effects

  • 6-Phenyl Derivatives : Compounds like 6-phenylimidazo[2,1-b]thiazole acetamides (e.g., N-pyridinyl derivatives) show cytotoxic activity via VEGFR inhibition, with IC50 values in the micromolar range . The phenylthio group in the target compound may further modulate apoptosis induction by enhancing membrane permeability.
  • Thienyl Analogs : 6-Thienylimidazo[2,1-b]thiazoles exhibit lower potency (IC50 ~0.11 mM) in mitochondrial inhibition compared to phenyl-substituted variants, likely due to reduced aromatic π-stacking interactions .

Anti-Inflammatory and COX-2 Inhibition

  • The methylsulfonylphenyl group at C-6 in 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole derivatives enables potent COX-2 inhibition (IC50: 1.2–1.4 μM), surpassing the target compound’s predicted activity for this target . This highlights the critical role of polar substituents in COX-2 selectivity.

Antimicrobial and Antitubercular Activity

  • Benzo[d]imidazo[2,1-b]thiazoles demonstrate superior antitubercular activity (MIC: <1 μg/mL) compared to non-fused imidazo[2,1-b]thiazoles, attributed to improved binding to pantothenate synthetase .

Biological Activity

6-Phenyl-5-(phenylthio)imidazo[2,1-b]thiazole is a heterocyclic compound known for its diverse biological activities, particularly in the fields of medicinal chemistry and drug design. This compound exhibits significant potential as an anticancer and antimicrobial agent, making it a subject of extensive research.

Chemical Structure and Properties

The compound belongs to the imidazo[2,1-b]thiazole family, characterized by its unique substitution pattern that enhances its biological activity. The phenylthio group is particularly noteworthy as it contributes to the compound's ability to interact with various biological targets.

Anticancer Activity

Research has demonstrated that derivatives of 6-phenyl-5-(phenylthio)imidazo[2,1-b]thiazole exhibit potent activity against various cancer cell lines. A notable study found that certain derivatives showed significant inhibition of FLT3-dependent acute myeloid leukemia (AML) cells, with IC50 values as low as 0.002 μM for cellular assays and 0.022 μM for enzymatic assays against FLT3 kinase .

Table 1: Anticancer Activity of Selected Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
Compound 19MV4-11 (AML)0.002FLT3 Kinase Inhibition
Compound XHela (Cervical Cancer)>100No significant activity

Antimicrobial Activity

6-Phenyl-5-(phenylthio)imidazo[2,1-b]thiazole has also been evaluated for its antimicrobial properties. Studies indicate that it possesses significant antibacterial and antiviral activities. The compound has been shown to inhibit the growth of various bacterial strains and exhibit antiviral effects against specific viruses .

The biological activity of 6-Phenyl-5-(phenylthio)imidazo[2,1-b]thiazole is primarily attributed to its ability to modulate the activity of specific enzymes and receptors involved in cell signaling pathways. For instance, it may inhibit certain kinases, which play crucial roles in cancer cell proliferation .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the imidazo[2,1-b]thiazole core can significantly impact biological activity. For example, the introduction of different substituents on the phenyl ring or variations in the thiazole moiety has been linked to enhanced potency against specific cancer types or improved selectivity for particular targets .

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Addition of alkyl groupsIncreased potency against AML
Substitution on phenyl ringEnhanced selectivity for FLT3 inhibition

Case Studies

One notable case study involved the synthesis and evaluation of a series of imidazo[2,1-b]thiazole derivatives. These compounds were tested against human cancer cell lines and demonstrated varying degrees of cytotoxicity. The most active compounds were further analyzed for their mechanisms of action, revealing insights into their potential therapeutic applications .

Q & A

Q. What are the foundational synthetic protocols for 6-phenylimidazo[2,1-b]thiazole derivatives, and how do reaction conditions influence regioselectivity?

The synthesis of 6-phenylimidazo[2,1-b]thiazole derivatives often involves cyclization of α-halo ketones with 2-mercaptoimidazoles. For example, heating ethyl 2-mercapto-5-methylimidazole-4-carboxylate with monochloroacetone yields 2-(acylalkylthio)-imidazole intermediates, which cyclize in phosphorus oxychloride to form the fused imidazo[2,1-b]thiazole core . Regioselectivity can be modulated by catalysts like palladium acetate and cesium carbonate in cross-coupling reactions with aryl halides .

Q. What biological activities are associated with the imidazo[2,1-b]thiazole scaffold, and which enzymes are commonly targeted?

Imidazo[2,1-b]thiazoles exhibit broad pharmacological activities, including inhibition of 15-lipoxygenase (15-LOX), mitochondrial NADH dehydrogenase, and acetylcholinesterase . For instance, 6-thienyl and 6-phenyl derivatives inhibit NADH dehydrogenase at IC50 values of ~0.11 mM in mammalian mitochondria . The scaffold also shows antibacterial, antifungal, and antitumor properties, often linked to substituents like trifluoromethyl or halogen groups .

Q. How does the substitution pattern on the imidazo[2,1-b]thiazole ring influence its bioactivity?

Substituents at positions 5 and 6 significantly enhance activity. For example:

  • A trifluoromethyl group at position-2 and a p-chlorophenyl group at position-6 improve antitubercular activity by 3–5-fold (MIC: 0.78–1.56 µg/mL) .
  • Methoxy or nitro groups on the thiazole ring increase cytotoxicity against cancer cell lines (e.g., IC50 < 10 µM) .

Advanced Research Questions

Q. What methodologies enable regioselective C–H functionalization of imidazo[2,1-b]thiazoles for targeted derivatization?

Palladium-catalyzed microwave-assisted direct C–H arylation with aryl bromides achieves regioselective C-5 functionalization of 6-phenylimidazo[2,1-b]thiazoles. Density functional theory (DFT) studies confirm a concerted metalation-deprotonation (CMD) pathway, enabling one-pot sequential reactions with yields >80% . Alternative approaches include Friedel-Crafts acylation under solvent-free conditions using Eaton’s reagent, yielding fused derivatives with 90–96% efficiency .

Q. How do computational studies guide the design of imidazo[2,1-b]thiazole-based enzyme inhibitors?

Molecular docking and QSAR analyses reveal critical interactions. For example:

  • Antitubercular derivatives show hydrogen bonding with InhA (enoyl-ACP reductase) and CYP121 (cytochrome P450) active sites, with binding energies < −8.5 kcal/mol .
  • IDO1 (indoleamine-2,3-dioxygenase 1) inhibitors exhibit π-π stacking and hydrophobic interactions, correlating with IC50 values < 1 µM .

Q. What strategies resolve contradictions in activity data for structurally similar derivatives?

Discrepancies in mitochondrial NADH dehydrogenase inhibition (e.g., 6-thienyl vs. 6-phenyl derivatives) are addressed via kinetic assays. For example:

  • 2-Methyl-6-(2-thienyl)imidazo[2,1-b]thiazole (IC50: 0.11 mM) acts noncompetitively with ubiquinone, while (E)-6-chloro-5-(2-thienylvinyl) derivatives (IC50: 15–17 µM) bind to mutually exclusive sites vs. rotenone .

Q. How do green chemistry principles improve the synthesis of imidazo[2,1-b]thiazole hybrids?

Ionic liquid-promoted one-pot synthesis (e.g., [Bmim]Br) reduces waste and steps for thiazole–imidazo[2,1-b][1,3,4]thiadiazole hybrids. Yields reach 70–85% with minimal purification, and solvent-free Friedel-Crafts methods achieve 90–96% efficiency .

Methodological Challenges and Solutions

Q. What are the limitations of current catalytic systems for imidazo[2,1-b]thiazole synthesis, and how are they mitigated?

Traditional methods suffer from expensive metal catalysts (e.g., CuI, Pd) and multi-step protocols. Catalyst-free three-component reactions using aryl glyoxal, 2-aminobenzothiazole, and aldehydes under mild conditions (e.g., PEG-400 at 70–80°C) resolve this, yielding benzo[d]imidazo[2,1-b]thiazoles in 75–90% yields .

Q. How are toxicity and selectivity optimized for imidazo[2,1-b]thiazole derivatives in anticancer research?

Cytotoxicity profiling against normal cell lines (e.g., NIH 3T3) ensures selectivity. Derivatives with methyl or methoxy substituents show >10-fold selectivity indices (e.g., IC50 > 50 µM in normal cells vs. <5 µM in cancer cells) .

Q. What advanced spectroscopic techniques validate the structural integrity of novel derivatives?

<sup>1</sup>H/<sup>13</sup>C NMR and IR spectroscopy confirm regiochemistry. For example, C-3 selenylation of benzo[4,5]imidazo[2,1-b]thiazoles is verified via <sup>77</sup>Se NMR shifts (δ: 250–350 ppm) and X-ray crystallography .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Phenyl-5-(phenylthio)imidazo[2,1-b]thiazole

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